4-butyl-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Description
4-butyl-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a heterocyclic compound belonging to the thieno-triazolo-pyrimidinone class. Its molecular formula is C₁₉H₂₀N₄OS₂, with a molecular weight of 384.5 g/mol . The structure comprises a fused thieno[2,3-e]triazolo[4,3-a]pyrimidinone core, substituted at the 4-position with a butyl group and at the 1-position with a 3-methoxybenzylthio moiety.
Properties
IUPAC Name |
8-butyl-12-[(3-methoxyphenyl)methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S2/c1-3-4-9-22-17(24)16-15(8-10-26-16)23-18(22)20-21-19(23)27-12-13-6-5-7-14(11-13)25-2/h5-8,10-11H,3-4,9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPWKGZBWIHVFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-butyl-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic compound characterized by its unique multi-ring structure. This compound belongs to the class of 1,2,4-triazoles, which have gained attention for their diverse biological activities including antibacterial, antifungal, antiviral, and anticancer properties. This article explores the biological activity of this compound based on existing research.
Molecular Structure and Properties
The molecular formula of this compound is C16H20N4OS2, with a molecular weight of approximately 400.5 g/mol. The compound features a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core with various functional groups that enhance its biological activity. The presence of the butyl group and methoxybenzyl thioether moiety contributes to its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds related to 1,2,4-triazoles exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. In studies involving triazole derivatives, minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL were reported against resistant strains .
- Antifungal Activity : The compound's structural analogs have demonstrated antifungal properties against pathogens like Candida albicans and Aspergillus fumigatus. In vitro tests indicated significant activity with EC50 values ranging from 7.2 μg/mL to higher concentrations depending on the specific derivative tested .
Antiviral and Anticancer Properties
The thiazole and triazole derivatives have also been investigated for their antiviral activities. Some studies highlight their potential in inhibiting viral replication and modulating immune responses. Additionally:
- Anticancer Effects : The mercapto-substituted triazoles are noted for their chemopreventive effects in cancer models. They have been shown to induce apoptosis in cancer cell lines through various mechanisms .
Structure-Activity Relationship (SAR)
Understanding the SAR of 1,2,4-triazole derivatives is crucial for optimizing their biological activities. Modifications on the thieno or triazole moieties can significantly influence their potency and selectivity against specific targets:
| Compound Modification | Effect on Activity |
|---|---|
| Addition of alkyl groups | Increased lipophilicity leading to enhanced membrane penetration |
| Substitution on aromatic rings | Altered binding affinity to biological targets |
| Variation in thioether moieties | Changes in reactivity and interaction with enzymes |
Case Studies
Several studies have focused on the synthesis and evaluation of related compounds:
- Synthesis of Triazole Derivatives : A study synthesized various triazole derivatives through a two-step reaction involving thiocarbohydrazide and substituted acetophenones. These compounds exhibited promising antibacterial and antifungal activities .
- Evaluation Against Drug-resistant Strains : Research highlighted the efficacy of certain triazole derivatives against multidrug-resistant bacterial strains, showcasing their potential as new therapeutic agents in combating antibiotic resistance .
Comparison with Similar Compounds
Table 1: Comparison of Thieno-Triazolo-Pyrimidinone Derivatives
Key Observations:
Substituent Position and Electronic Effects :
- Electron-withdrawing groups (e.g., 3-F in ) improve metabolic stability and target affinity .
- Methoxy groups (e.g., 3-MeO in the target compound) may enhance π-π stacking interactions with aromatic residues in enzyme active sites .
The butyl group in the target compound balances lipophilicity and chain flexibility, favoring bioavailability .
Core Modifications: Tetrahydrobenzo-thieno derivatives (e.g., ) exhibit improved solubility and kinase inhibition compared to non-hydrogenated analogues due to reduced planarity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing thieno-triazolo-pyrimidinone derivatives like 4-butyl-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with cyclocondensation of hydrazonoyl chlorides with thieno-pyrimidinone precursors. For example, refluxing in dry chloroform with triethylamine as a catalyst facilitates the formation of the triazolo ring . Post-synthesis purification via recrystallization (e.g., ethanol/dioxane) or column chromatography is critical for isolating high-purity products . Structural confirmation requires NMR (¹H/¹³C), LC-MS, and elemental analysis .
Q. How are the core structural features of this compound validated experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for resolving fused-ring systems, while spectroscopic techniques like 2D NMR (COSY, HSQC) confirm regiochemistry and substituent positioning. For example, the thioether linkage at the 1-position can be verified via characteristic ¹H NMR shifts (~δ 3.8–4.2 ppm for SCH₂) . Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .
Q. What preliminary biological assays are recommended for screening this compound?
- Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., kinases, phosphodiesterases) due to the triazolopyrimidine scaffold's known affinity for ATP-binding pockets . Use cell viability assays (MTT or resazurin) in cancer or microbial models to assess cytotoxicity. Dose-response curves (IC₅₀) should be generated with positive controls (e.g., staurosporine for kinases) .
Advanced Research Questions
Q. How can synthetic yields be optimized for analogs with bulky substituents (e.g., 3-methoxybenzylthio groups)?
- Methodological Answer : Microwave-assisted synthesis reduces reaction times and improves yields by enhancing reaction homogeneity. Solvent optimization (e.g., DMF for polar intermediates) and catalysts like Pd(OAc)₂ for cross-coupling steps can mitigate steric hindrance . Monitor reaction progress via TLC or inline FTIR to identify side products early .
Q. What strategies resolve contradictions in bioactivity data across structural analogs?
- Methodological Answer : Perform comparative SAR studies by systematically varying substituents (e.g., alkyl chains, aryl groups). For instance, replacing the 4-butyl group with propyl or isobutyl moieties (as in ) may reveal steric or electronic influences on target binding . Use molecular docking to predict binding modes and validate with mutagenesis studies .
Q. How can environmental fate and toxicity be assessed for this compound?
- Methodological Answer : Follow OECD guidelines for biodegradation (e.g., Closed Bottle Test) and bioaccumulation (logP measurements). Ecotoxicity can be evaluated using Daphnia magna or algal growth inhibition assays. Computational tools like EPI Suite predict persistence and partition coefficients .
Q. What advanced techniques elucidate electronic properties influencing reactivity?
- Methodological Answer : Cyclic voltammetry reveals redox behavior (e.g., thioether oxidation potentials). DFT calculations (B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack . Spectroelectrochemical studies correlate electronic transitions with substituent effects .
Q. How are polymorphic forms or solvates characterized for formulation studies?
- Methodological Answer : Use DSC/TGA to identify thermal transitions and PXRD to distinguish crystalline forms. Solvate formation is screened via slurry experiments in solvents like ethanol or acetonitrile. Pair with Raman spectroscopy to detect lattice vibrations unique to each polymorph .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
